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molecular formula C15H12ClF3N2O4 B3262447 Methyl 6-chloro-2-methyl-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate CAS No. 355390-17-9

Methyl 6-chloro-2-methyl-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate

Cat. No. B3262447
M. Wt: 376.71 g/mol
InChI Key: MHQZVJVUENMXGE-UHFFFAOYSA-N
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Patent
US06277847B1

Procedure details

A solution of 11.4 grams (0.030 mole) of methyl 6-chloro-2-methyl-3-[1-methyl-6-trifluoromethyl-2,4(1H,3H)-pyrimidinedion-3-yl]benzoate and 5.4 grams (0.030 mole) of NBS in the presence of 0.03 gram of benzoyl peroxide in 250 mL of carbon tetrachloride was irradiated with a sun lamp as it stirred at reflux for about 18 hours. The reaction mixture was then cooled and washed with water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to NMR analysis, which indicated that the reaction was about 15% complete. The residue was recharged to the reaction vessel and treated with the same amounts of NBS, benzoyl peroxide, and carbon tetrachloride under the same conditions as described above. Upon completion of the second 18 hour reflux period, a small sample was washed with water, dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to NMR analysis, which indicated that the reaction was about 70% complete. An additional 2.0 grams (0.011 mole) of NBS was added, and the solution was irradiated at reflux for an additional 18 hours. The reaction mixture was then cooled and washed with water. The organic layer was dried with magnesium sulfate, filtered, and concentrated under reduced pressure to a residue. The residue was purified by column chromatography on silica gel, and the fractions containing product were combined and concentrated under reduced pressure, yielding 11.0 grams of subject compound. The NMR spectrum was consistent with the proposed structure.
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([CH3:12])[C:5]([N:13]2[C:18](=[O:19])[CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[N:15]([CH3:24])[C:14]2=[O:25])=[CH:4][CH:3]=1.C1C(=O)N([Br:33])C(=O)C1>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:33][CH2:12][C:6]1[C:5]([N:13]2[C:18](=[O:19])[CH:17]=[C:16]([C:20]([F:22])([F:21])[F:23])[N:15]([CH3:24])[C:14]2=[O:25])=[CH:4][CH:3]=[C:2]([Cl:1])[C:7]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
ClC1=CC=C(C(=C1C(=O)OC)C)N1C(N(C(=CC1=O)C(F)(F)F)C)=O
Name
Quantity
5.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.03 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
ADDITION
Type
ADDITION
Details
treated with the same amounts of NBS, benzoyl peroxide, and carbon tetrachloride under the same conditions
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion of the second 18 hour reflux period
Duration
18 h
WASH
Type
WASH
Details
a small sample was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
the solution was irradiated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
ADDITION
Type
ADDITION
Details
the fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C(=O)OC)C(=CC=C1N1C(N(C(=CC1=O)C(F)(F)F)C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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